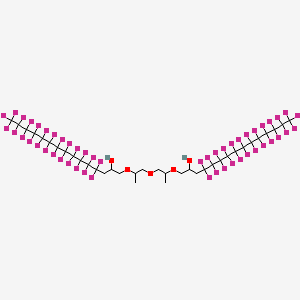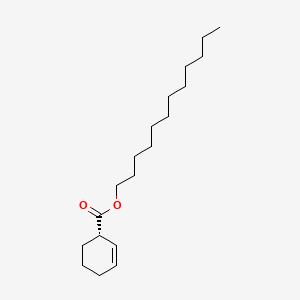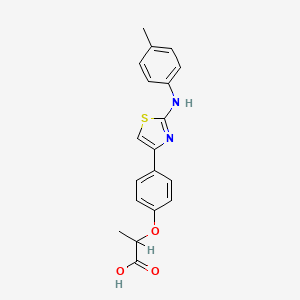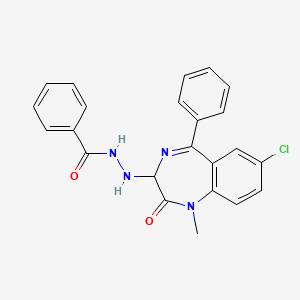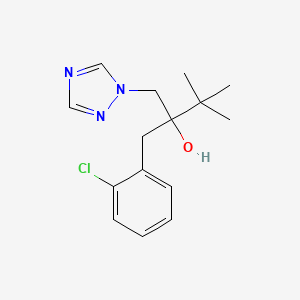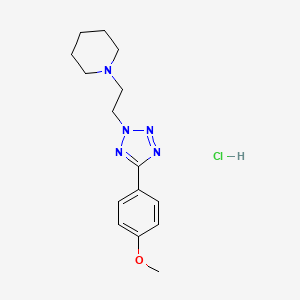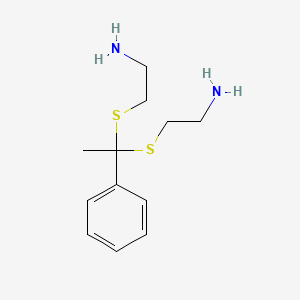
2H-1-Benzopyran-2-one, 8-(4-ethoxybutoxy)-3-(1H-tetrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” is a synthetic organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique combination of a coumarin core, a tetrazole ring, and an oxaheptyloxy side chain, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Oxaheptyloxy Side Chain: The oxaheptyloxy side chain can be attached through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the coumarin core, leading to the formation of quinones.
Reduction: Reduction reactions may target the tetrazole ring, potentially converting it to an amine.
Substitution: The oxaheptyloxy side chain may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst may be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of coumarin-quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ether derivatives.
Scientific Research Applications
Chemistry: As a fluorescent probe or a building block for more complex molecules.
Biology: As a potential inhibitor of enzymes or a modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer research.
Industry: As an additive in materials science or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of “8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” would depend on its specific biological target. Generally, coumarin derivatives can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may enhance binding affinity to certain proteins, while the oxaheptyloxy side chain may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methylumbelliferone: Used as a fluorescent probe in biochemical assays.
Tetrazole Derivatives: Commonly used in pharmaceuticals for their bioisosteric properties.
Uniqueness
“8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to other coumarin or tetrazole derivatives.
Properties
CAS No. |
80916-87-6 |
|---|---|
Molecular Formula |
C16H18N4O4 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
8-(4-ethoxybutoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C16H18N4O4/c1-2-22-8-3-4-9-23-13-7-5-6-11-10-12(15-17-19-20-18-15)16(21)24-14(11)13/h5-7,10H,2-4,8-9H2,1H3,(H,17,18,19,20) |
InChI Key |
BLWURIRWYIJULF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




